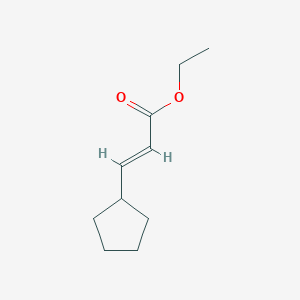
(E)-ethyl 3-cyclopentylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-cyclopentylacrylate is an organic compound characterized by the presence of an ethyl ester group attached to a 3-cyclopentylacrylate moiety. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-cyclopentylacrylate typically involves the esterification of 3-cyclopentylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-cyclopentylacrylic acid+ethanolH2SO4(E)-ethyl 3-cyclopentylacrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
化学反応の分析
Types of Reactions
(E)-ethyl 3-cyclopentylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 3-cyclopentylacrylic acid or cyclopentanone derivatives.
Reduction: 3-cyclopentylpropanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
科学的研究の応用
(E)-ethyl 3-cyclopentylacrylate finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a potential pharmacophore.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
作用機序
The mechanism by which (E)-ethyl 3-cyclopentylacrylate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further chemical reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
Methyl 3-cyclopentylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-cyclohexylacrylate: Contains a cyclohexyl group instead of a cyclopentyl group.
Ethyl 3-phenylacrylate: Features a phenyl group in place of the cyclopentyl group.
Uniqueness
(E)-ethyl 3-cyclopentylacrylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific synthetic applications.
特性
CAS番号 |
2931-23-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
ethyl 3-cyclopentylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h7-9H,2-6H2,1H3 |
InChIキー |
VIBBHFMKHPIDMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1CCCC1 |
異性体SMILES |
CCOC(=O)/C=C/C1CCCC1 |
正規SMILES |
CCOC(=O)C=CC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















